
3-(2-Cyclopropylethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Cyclopropylethoxy)aniline is an organic compound with the molecular formula C11H15NO. It consists of an aniline moiety substituted with a 2-cyclopropylethoxy group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclopropylethoxy)aniline typically involves the nucleophilic substitution of an appropriate aniline derivative with a 2-cyclopropylethyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions: 3-(2-Cyclopropylethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into cyclopropylethoxy-substituted cyclohexylamines.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Cyclohexylamines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学研究应用
3-(2-Cyclopropylethoxy)aniline has several applications in scientific research:
作用机制
The mechanism of action of 3-(2-Cyclopropylethoxy)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .
相似化合物的比较
Aniline (C6H5NH2): A simpler aromatic amine with a wide range of industrial applications.
Cyclopropylamine (C3H5NH2): A small aliphatic amine with unique reactivity due to the strained cyclopropyl ring.
2-Ethoxyaniline (C8H11NO): An aniline derivative with an ethoxy group instead of a cyclopropylethoxy group.
Uniqueness: 3-(2-Cyclopropylethoxy)aniline is unique due to the presence of both an aromatic amine and a cyclopropylethoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
3-(2-cyclopropylethoxy)aniline |
InChI |
InChI=1S/C11H15NO/c12-10-2-1-3-11(8-10)13-7-6-9-4-5-9/h1-3,8-9H,4-7,12H2 |
InChI 键 |
KPKJWDMOJQGOTB-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CCOC2=CC=CC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



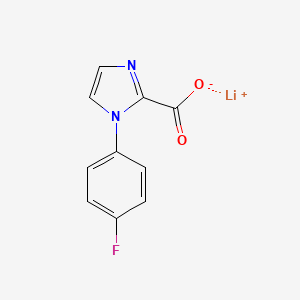
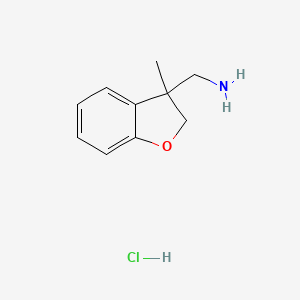
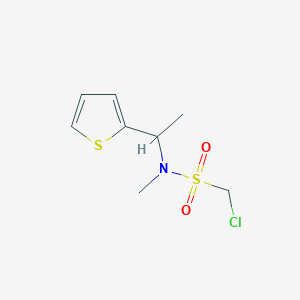
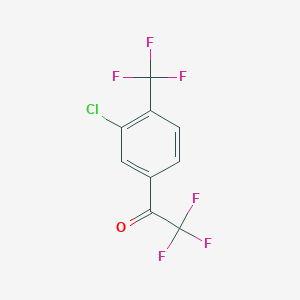
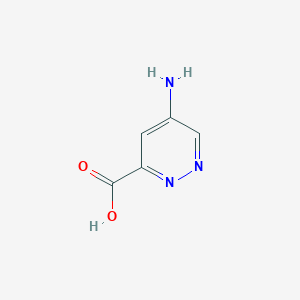
![Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13494586.png)
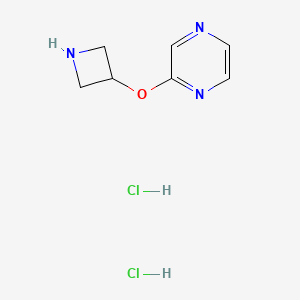

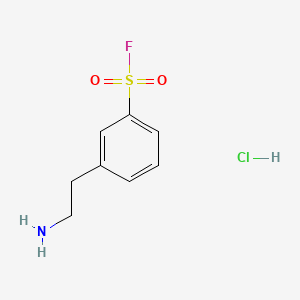
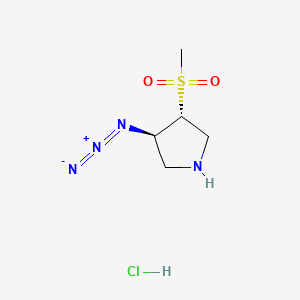
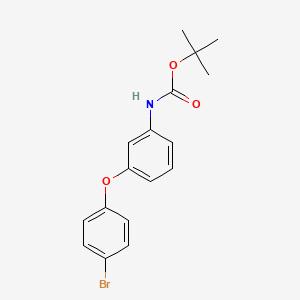
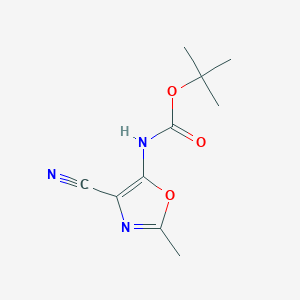
![Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B13494621.png)
